![molecular formula C18H17NO7 B1281896 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid CAS No. 88282-10-4](/img/structure/B1281896.png)
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid
説明
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid typically involves multiple steps. One common approach is the Pd-catalyzed arylation to set the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . Another method involves the direct synthesis from salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
化学反応の分析
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
類似化合物との比較
Similar Compounds
Benzo[d][1,3]dioxole: A simpler compound with similar structural features.
Benzylisoquinoline Alkaloids: Compounds such as aporphines and coptisines that share the benzo[d][1,3]dioxole moiety.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, distinguishing it from simpler analogues.
生物活性
The compound 3-(benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antioxidant activity. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxol moiety, which is known for its pharmacological properties. The presence of the benzyloxycarbonyl group and the hydroxypropanoic acid structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of benzodioxole, including compounds structurally related to the target compound, exhibit significant anticancer properties. For instance:
- Compound 2a , a derivative closely related to our compound, demonstrated potent anticancer activity against the Hep3B liver cancer cell line. It induced cell cycle arrest in the G2-M phase, with an IC50 value comparable to doxorubicin (7.4%) .
- In a study examining various benzodioxole derivatives, compounds with amide linkages showed enhanced cytotoxicity against Hep3B cells, suggesting that modifications in the molecular structure can significantly influence biological activity .
The anticancer mechanisms of these compounds often involve:
- Inhibition of EGFR (Epidermal Growth Factor Receptor) : Studies have shown that certain derivatives inhibit EGFR, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with these compounds leads to increased apoptosis in cancer cells, as indicated by annexin V-FITC assays.
- Cell Cycle Analysis : Compounds have been shown to alter cell cycle distribution significantly, particularly reducing the fraction of cells in the G1 phase while increasing those in G2-M .
Antioxidant Activity
The antioxidant potential of benzodioxole derivatives has also been explored:
- The DPPH assay demonstrated that certain compounds possess notable antioxidant activity, with IC50 values indicating their effectiveness compared to well-known antioxidants like Trolox .
Comparative Antioxidant Activity Table
Compound | IC50 (µM) | Comparison |
---|---|---|
Trolox | 7.72 | Standard antioxidant |
Compound 2a | 39.85 | Moderate antioxidant |
Compound 2b | 79.95 | Lower antioxidant activity |
Case Studies
- Hep3B Cell Line Study : In experiments involving Hep3B cells treated with compound 2a, significant reductions in α-fetoprotein secretion were observed, indicating a decrease in tumor marker levels alongside cytotoxic effects .
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to key proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Q & A
Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the benzodioxole ring (δ 5.9–6.8 ppm for aromatic protons) and the benzyloxycarbonyl group (δ 5.1–5.3 ppm for CHPh) .
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm) from the carbamate and carboxylic acid groups .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) and resolve impurities from incomplete coupling reactions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (CHNO) and exact mass (383.11 g/mol) .
Q. Basic: What synthetic strategies are reported for introducing the benzyloxycarbonyl (Cbz) protecting group?
Answer:
- Stepwise Coupling: React the amino-hydroxypropanoic acid intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO) in THF/water (1:1) at 0°C to 25°C .
- Activation Reagents: Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to activate the carboxylic acid for coupling with amines .
- Purification: Isolate the product via acid-base extraction (10% NaHCO wash to remove unreacted reagents) followed by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Advanced: How can stereochemical control at the 3-hydroxy position be achieved during synthesis?
Answer:
- Chiral Auxiliaries: Use (R)- or (S)-glyceraldehyde derivatives to set the stereochemistry during propanoic acid backbone assembly .
- Asymmetric Catalysis: Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for enantioselective hydroxylation .
- Crystallization-Induced Diastereomer Resolution: Co-crystallize racemic mixtures with chiral resolving agents (e.g., cinchona alkaloids) to isolate the desired enantiomer .
Q. Advanced: What are the key challenges in optimizing reaction yields for this compound?
Answer:
- Competitive Side Reactions: Hydrolysis of the Cbz group under acidic conditions can occur; maintain pH > 7 during aqueous workups .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but may promote racemization; use low temperatures (0–5°C) to minimize this .
- Impurity Profile: Common impurities include deprotected amines (due to incomplete Cbz coupling) and dimerized byproducts. Monitor via LC-MS and optimize reaction stoichiometry (1.2:1 Cbz-Cl:amine ratio) .
Q. Advanced: How does the benzodioxole moiety influence metabolic stability in biological assays?
Answer:
- Cytochrome P450 Inhibition: The benzodioxole ring can act as a mechanism-based inhibitor of CYP3A4, potentially altering pharmacokinetic profiles. Assess using liver microsomal assays .
- Phase II Metabolism: The hydroxyl group at position 3 may undergo glucuronidation. Evaluate stability in human hepatocyte models with UDP-glucuronosyltransferase cofactors .
- Structural Analogues: Compare with 3-(4-benzyloxyphenyl)propionic acid derivatives, which show reduced first-pass metabolism due to steric hindrance from the benzyl group .
Q. Advanced: What computational methods support the design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). The Cbz group shows high affinity for hydrophobic binding pockets .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with IC values in enzyme inhibition assays .
- Metabolite Prediction: Software like MetaSite predicts major metabolites, guiding structural modifications to block oxidative pathways (e.g., fluorination at vulnerable positions) .
Q. Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Category 2 skin/eye irritant) .
- Ventilation: Use fume hoods to avoid inhalation of dust/particulates (respiratory toxicity Category 3) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .
Q. Advanced: How can conflicting NMR data for diastereomers be resolved?
Answer:
- NOESY Experiments: Detect spatial proximity between the 3-hydroxy proton and benzodioxole aromatic protons to confirm relative configuration .
- Chiral Derivatization: Convert the compound to diastereomeric esters with Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) and compare H NMR shifts .
- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction, leveraging heavy atoms (e.g., bromine) introduced via co-crystallization .
Q. Table: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHNO | |
Molecular Weight | 383.11 g/mol | |
logP (Predicted) | 2.3 ± 0.6 | |
Aqueous Solubility | 0.12 mg/mL (pH 7.4) | |
Melting Point | 119–123°C (decomposes) |
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFXRWNRHDASFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535082 | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88282-10-4 | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。